molecular formula C9H9ClO5S B6142777 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid CAS No. 23095-23-0

2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid

Cat. No.: B6142777
CAS No.: 23095-23-0
M. Wt: 264.68 g/mol
InChI Key: DCINLXKBUPEILD-UHFFFAOYSA-N
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Description

2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid is an organic compound with the molecular formula C9H9ClO5S It is a derivative of phenoxyacetic acid, characterized by the presence of a chlorosulfonyl group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid typically involves the reaction of 4-(chlorosulfonyl)-2-methylphenol with chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(chlorosulfonyl)-2-methylphenol and chloroacetic acid.

    Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

    Product Isolation: The product is isolated by acidification of the reaction mixture, followed by filtration and purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Derivatives: Formed by substitution with alcohols.

    Sulfonic Acid Derivatives: Formed by oxidation.

    Sulfinic Acid Derivatives: Formed by reduction.

Scientific Research Applications

2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chlorosulfonyl)benzoic acid
  • 2-(chlorosulfonyl)benzoic acid
  • 4-(chlorosulfonyl)-2-methylphenol

Uniqueness

2-[4-(chlorosulfonyl)-2-methylphenoxy]acetic acid is unique due to the presence of both a chlorosulfonyl group and a phenoxyacetic acid moiety. This combination imparts distinct reactivity and properties, making it valuable for specific applications in chemistry and biology. The presence of the methyl group on the phenyl ring also influences its chemical behavior and interactions.

Properties

IUPAC Name

2-(4-chlorosulfonyl-2-methylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-6-4-7(16(10,13)14)2-3-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCINLXKBUPEILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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